molecular formula C10H16N2O2 B1372058 Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate CAS No. 1209586-21-9

Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate

Cat. No.: B1372058
CAS No.: 1209586-21-9
M. Wt: 196.25 g/mol
InChI Key: ZDRPMNISRPOWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is an organic compound with the molecular formula C({10})H({16})N({2})O({2}) It is characterized by the presence of a cyano group, a cyclopropyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl bromoacetate, cyclopropylamine, and acrylonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})), and hydrogen peroxide (H({2})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Ethyl 2-[(2-cyanoethyl)(methyl)amino]acetate: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)8-12(7-3-6-11)9-4-5-9/h9H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRPMNISRPOWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC#N)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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